molecular formula C20H13FN4O4S B11573640 4-[(7Z)-7-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoic acid

4-[(7Z)-7-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoic acid

Cat. No.: B11573640
M. Wt: 424.4 g/mol
InChI Key: CCMSJMKHUWBEFL-NXVVXOECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{7-[(3Z)-5-FLUORO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-3-YL}BENZOIC ACID is a complex organic compound that belongs to the class of thiazolo[3,2-a][1,3,5]triazine derivatives

Preparation Methods

The synthesis of 4-{7-[(3Z)-5-FLUORO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-3-YL}BENZOIC ACID involves multiple steps. One common synthetic route starts with the preparation of 2-Iminothiazolidin-4-one, which is then used to synthesize various thiazolo[3,2-a][1,3,5]triazine derivatives through reactions with aromatic aldehydes and other reagents . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

4-{7-[(3Z)-5-FLUORO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-3-YL}BENZOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar compounds to 4-{7-[(3Z)-5-FLUORO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-3-YL}BENZOIC ACID include other thiazolo[3,2-a][1,3,5]triazine derivatives. These compounds share a similar core structure but may differ in their functional groups and substituents. Examples include 3-Phenyl-3,4-dihydro-2H-thiazolo[3,2-a][1,3,5]triazin-6(7H)-one and various arylidene derivatives . The uniqueness of 4-{7-[(3Z)-5-FLUORO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-3-YL}BENZOIC ACID lies in its specific functional groups and the resulting biological activities.

Properties

Molecular Formula

C20H13FN4O4S

Molecular Weight

424.4 g/mol

IUPAC Name

4-[(7Z)-7-(5-fluoro-2-oxo-1H-indol-3-ylidene)-6-oxo-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-3-yl]benzoic acid

InChI

InChI=1S/C20H13FN4O4S/c21-11-3-6-14-13(7-11)15(17(26)23-14)16-18(27)25-9-24(8-22-20(25)30-16)12-4-1-10(2-5-12)19(28)29/h1-7H,8-9H2,(H,23,26)(H,28,29)/b16-15-

InChI Key

CCMSJMKHUWBEFL-NXVVXOECSA-N

Isomeric SMILES

C1N=C2N(CN1C3=CC=C(C=C3)C(=O)O)C(=O)/C(=C/4\C5=C(C=CC(=C5)F)NC4=O)/S2

Canonical SMILES

C1N=C2N(CN1C3=CC=C(C=C3)C(=O)O)C(=O)C(=C4C5=C(C=CC(=C5)F)NC4=O)S2

Origin of Product

United States

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